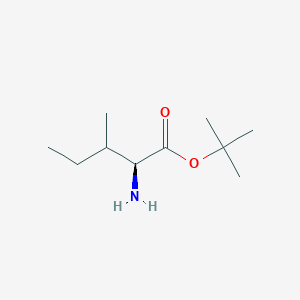
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine t-butyl ester: is a derivative of the essential amino acid L-isoleucine. It is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry. The compound is known for its stability and solubility, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Isoleucine t-butyl ester can be synthesized through the esterification of L-isoleucine with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of L-isoleucine t-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: L-Isoleucine t-butyl ester undergoes various chemical reactions, including:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: L-Isoleucine and tert-butanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
L-Isoleucine t-butyl ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Industry: Serves as an intermediate in the production of various drugs.
Agrochemicals: Utilized in the synthesis of agrochemical compounds.
Dyestuffs: Acts as a precursor in the production of dyes.
Mécanisme D'action
The mechanism of action of L-isoleucine t-butyl ester primarily involves its role as a precursor or intermediate in chemical reactions. It participates in esterification, hydrolysis, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparaison Avec Des Composés Similaires
- L-Isoleucine methyl ester
- L-Isoleucine ethyl ester
- L-Isoleucine propyl ester
- L-Isoleucine butyl ester
Comparison: L-Isoleucine t-butyl ester is unique due to its stability and solubility compared to other esters of L-isoleucine. The tert-butyl group provides steric hindrance, making it less prone to hydrolysis and more stable under various conditions. This stability makes it a preferred choice in many synthetic applications .
Propriétés
Numéro CAS |
16874-08-1 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
Clé InChI |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)OC(C)(C)C)N |
Key on ui other cas no. |
16874-08-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















